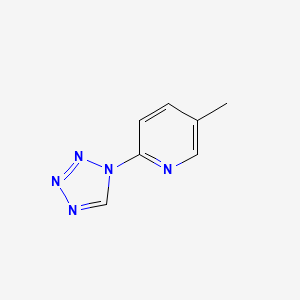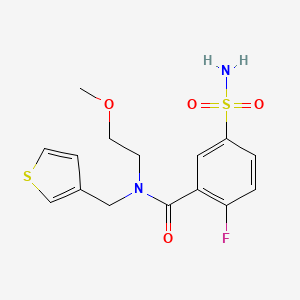![molecular formula C23H30N6O2 B5608438 [(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA](/img/structure/B5608438.png)
[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including carbamoylamino and imino groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA typically involves multi-step organic reactions. One common approach is the condensation reaction between appropriate aromatic aldehydes and urea derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA can be compared with similar compounds such as dichloroanilines and other urea derivatives These compounds share structural similarities but differ in their functional groups and reactivity
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its capabilities and optimize its use in different contexts.
Propiedades
IUPAC Name |
[(E)-[3-[[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl]-2,4,6-trimethylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-12-7-14(3)20(10-26-28-22(24)30)16(5)18(12)9-19-13(2)8-15(4)21(17(19)6)11-27-29-23(25)31/h7-8,10-11H,9H2,1-6H3,(H3,24,28,30)(H3,25,29,31)/b26-10+,27-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAAKYTYDNZMT-XCHCQHLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=NNC(=O)N)C)C)C=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)/C=N/NC(=O)N)C)C)/C=N/NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL 3-[(2-CARBAMOYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5608357.png)

![N'-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide](/img/structure/B5608364.png)
![4-methyl-3-nitro-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B5608366.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5608372.png)
![(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate](/img/structure/B5608380.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5608386.png)
![N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5608392.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5608425.png)
![3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5608433.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5608451.png)



